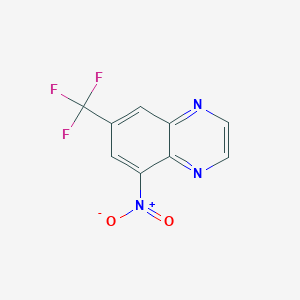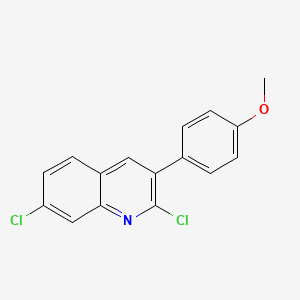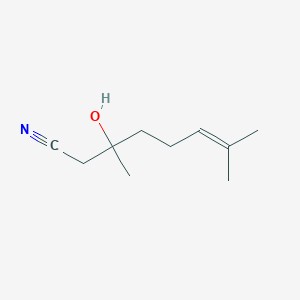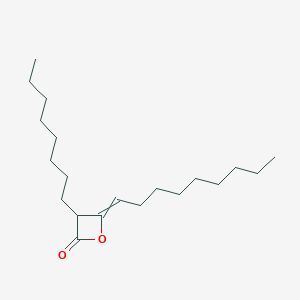
Quinoxaline, 5-nitro-7-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 5-nitro-7-(trifluoromethyl)- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The presence of nitro and trifluoromethyl groups in its structure enhances its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. For Quinoxaline, 5-nitro-7-(trifluoromethyl)-, the process may involve the use of specific reagents and conditions to introduce the nitro and trifluoromethyl groups. One common method is the reaction of o-phenylenediamine with trifluoromethyl-substituted diketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and the use of eco-friendly solvents are some of the approaches used to achieve efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 5-nitro-7-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can have different biological and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Quinoxaline, 5-nitro-7-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.
Industry: Used in the development of dyes, fluorescent materials, and organic semiconductors
Mecanismo De Acción
The mechanism of action of Quinoxaline, 5-nitro-7-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of cellular processes and the induction of cell death in microorganisms and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: A related compound with a different arrangement of nitrogen atoms in the ring structure
Uniqueness
Quinoxaline, 5-nitro-7-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activities. These functional groups make it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
60145-74-6 |
|---|---|
Fórmula molecular |
C9H4F3N3O2 |
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
5-nitro-7-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H4F3N3O2/c10-9(11,12)5-3-6-8(14-2-1-13-6)7(4-5)15(16)17/h1-4H |
Clave InChI |
RQUAJJGQRWOXIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-](/img/structure/B14619449.png)

![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)

![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)

![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)



![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)
